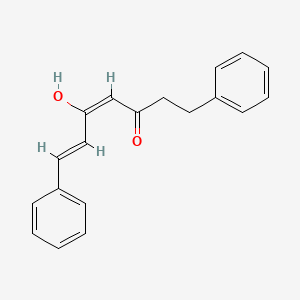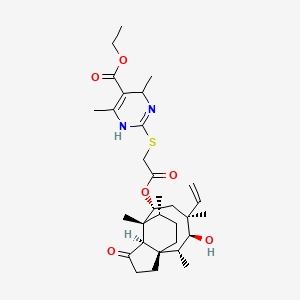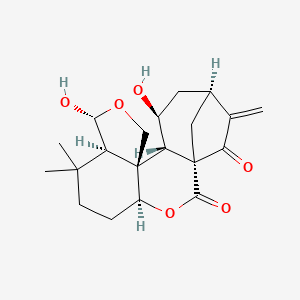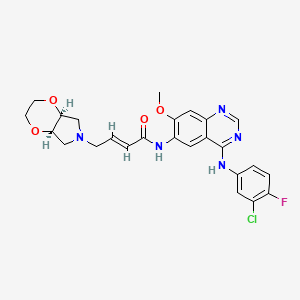
Egfr/her2-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr/her2-IN-9 is a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play crucial roles in cell proliferation, survival, and differentiation. Aberrant signaling through these receptors is implicated in various cancers, particularly breast cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/her2-IN-9 involves multiple steps, including the formation of heterocyclic cores. The synthetic route typically starts with the preparation of key intermediates, followed by coupling reactions to form the final product. Common reagents used in these reactions include various bromides and carbonates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Egfr/her2-IN-9 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Applications De Recherche Scientifique
Egfr/her2-IN-9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study dual inhibition mechanisms.
Biology: Employed in research to understand cell signaling pathways involving EGFR and HER2.
Medicine: Investigated for its potential therapeutic effects in treating cancers that overexpress EGFR and HER2.
Industry: Utilized in the development of new cancer therapies and diagnostic tools .
Mécanisme D'action
Egfr/her2-IN-9 exerts its effects by inhibiting the tyrosine kinase activity of both EGFR and HER2. This inhibition prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. The compound binds to the ATP-binding site of the receptors, blocking their activity and leading to reduced tumor growth .
Comparaison Avec Des Composés Similaires
Egfr/her2-IN-9 is unique in its ability to simultaneously inhibit both EGFR and HER2, making it more effective in certain cancer treatments compared to compounds that target only one receptor. Similar compounds include:
Afatinib: Another dual inhibitor of EGFR and HER2, but with different binding affinities and efficacy profiles.
Lapatinib: Targets both EGFR and HER2 but has a different mechanism of action and clinical application.
Trastuzumab: A monoclonal antibody that targets HER2 but does not inhibit EGFR .
This compound stands out due to its dual-targeting capability, which can lead to more comprehensive inhibition of cancer cell growth and survival pathways.
Propriétés
Formule moléculaire |
C25H25ClFN5O4 |
|---|---|
Poids moléculaire |
513.9 g/mol |
Nom IUPAC |
(E)-4-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]but-2-enamide |
InChI |
InChI=1S/C25H25ClFN5O4/c1-34-21-11-19-16(25(29-14-28-19)30-15-4-5-18(27)17(26)9-15)10-20(21)31-24(33)3-2-6-32-12-22-23(13-32)36-8-7-35-22/h2-5,9-11,14,22-23H,6-8,12-13H2,1H3,(H,31,33)(H,28,29,30)/b3-2+/t22-,23+ |
Clé InChI |
REGOTSLWVKSZRG-GYQWKJCYSA-N |
SMILES isomérique |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4C[C@@H]5[C@H](C4)OCCO5 |
SMILES canonique |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CC5C(C4)OCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[7-methoxy-1-(10H-phenothiazine-3-carbonyl)indolizin-3-yl]ethanone](/img/structure/B12402106.png)
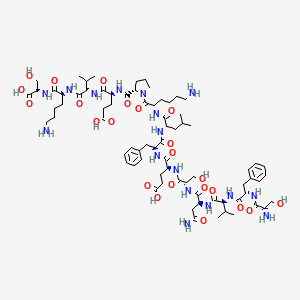
![5-[6-chloro-5-[(1S,2R)-2-ethenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12402108.png)
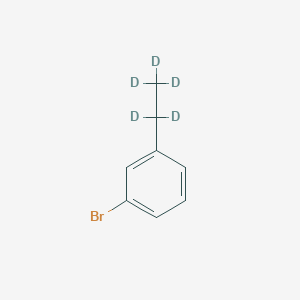
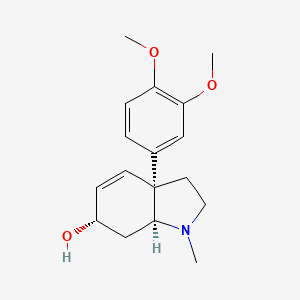
![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)

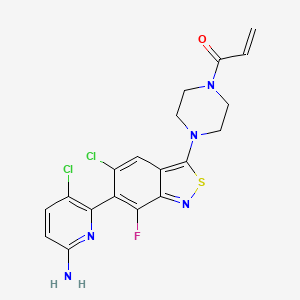
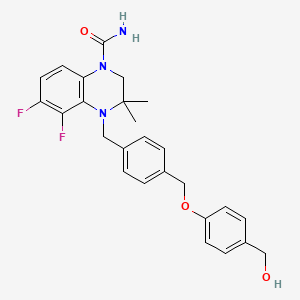
![tert-butyl 2-[[1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B12402168.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12402172.png)
